[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester
Overview
Description
“[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C10H26N2O6P2 .
Molecular Structure Analysis
The molecular weight of “[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is 332.3 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H26N2O6P2 and a molecular weight of 332.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis Processes : This compound is involved in various chemical synthesis processes. For instance, the reaction of allylamine with diethyl (dichloromethylene)phosphoramidate leads to substituted (diaminomethylene)- and (aminoethoxymethylene)-phosphoramidic esters (Alimov & Alimov, 1969).
Esters Preparation via Quaternary Phosphonium Salts : Research shows that n-valeric acid treated with allyl diethyl phosphite results in compounds like allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate (Mitsunobu & Yamada, 1967).
Material Science and Polymer Applications
Curing Agents for Epoxy Resin : Phosphorus-containing Mannich-type bases, similar in structure to the compound , are used as curing agents for epoxy resin, enhancing flame retardancy (Liu et al., 2009).
Flame Retardancy in Polymers : Chemical modification of polyacrylonitrile with P- and N-containing groups, including structures similar to [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, leads to increased flame retardance (Joseph & Tretsiakova-McNally, 2012).
Biochemical Research
Glutamate Receptor Ligands : Analogues of [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, like APCPD, have been synthesized and identified as ligands for metabotropic glutamate receptors (Bessis et al., 2003).
Enzyme Interaction Studies : A phosphorothionate, structurally related to [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester, showed significant inhibition of enzymes like acetylcholinesterase and various ATPases in rat brain upon subchronic dosing (Rahman et al., 1997).
properties
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADUQWRPABXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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